molecular formula C17H18N4O3 B2620703 1-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione CAS No. 2380061-82-3

1-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione

Cat. No. B2620703
CAS RN: 2380061-82-3
M. Wt: 326.356
InChI Key: RFUKDRJMMUTNJF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a benzimidazole ring, an azetidine ring, and a pyrrolidine-2,5-dione ring . The benzimidazole moiety is known to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .


Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple functional groups. The benzimidazole ring system is a key structural component, and modifications in the position 2 and 5 of the molecule can provide a number of active drugs . The CuN2Cl2 coordination core in related compounds is of somewhat flattened tetrahedral geometry .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents used. The benzimidazole moiety is known to undergo a variety of reactions, and the synthetic pathway to various benzimidazole derivatives usually involves several steps .

Future Directions

The benzimidazole moiety is a promising pharmacophore with diverse pharmacological activities . Future research could focus on designing and synthesizing new benzimidazole derivatives with improved pharmacological properties. Additionally, further studies could explore the potential applications of this compound in the treatment of various diseases.

properties

IUPAC Name

1-[2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-11-18-13-4-2-3-5-14(13)21(11)12-8-19(9-12)17(24)10-20-15(22)6-7-16(20)23/h2-5,12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUKDRJMMUTNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione

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